molecular formula C17H23N3OS B5678461 N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B5678461
M. Wt: 317.5 g/mol
InChI Key: OQHUOLGNMJDALX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and related compounds involves complex organic reactions, highlighting the diverse methodologies used in modern organic chemistry. A practical synthesis approach for similar complex molecules often includes multi-step reactions, such as palladium-catalyzed oxidative aminocarbonylation-cyclization processes, to achieve the desired structure with high selectivity and yield (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds like this compound is determined using various spectroscopic techniques, including NMR and X-ray crystallography. These methods provide detailed insights into the compound's molecular geometry, conformation, and electronic structure, essential for understanding its reactivity and properties (B. K. Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. They may undergo various organic reactions, including electrophilic substitution, nucleophilic addition, and cycloaddition, depending on the presence of reactive sites within the molecule. The unique structure of benzothiophene derivatives, for instance, plays a crucial role in their chemical behavior and potential applications in synthesis and medicinal chemistry (A. Amr et al., 2010).

properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c1-3-9-20(12-16-18-8-10-19(16)2)17(21)15-11-13-6-4-5-7-14(13)22-15/h8,10-11H,3-7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHUOLGNMJDALX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=NC=CN1C)C(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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